molecular formula C25H21ClO2 B4769764 3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine

3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine

Cat. No.: B4769764
M. Wt: 388.9 g/mol
InChI Key: MUEPSDOOPLDBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine is an organic compound belonging to the benzoxepine family. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound features a benzoxepine core substituted with chloro, ethoxyphenyl, and methylphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenol and an appropriate chloro compound, the reaction proceeds through nucleophilic substitution and cyclization steps. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
  • 3-chloro-2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1-benzoxepine
  • 3-chloro-2-(4-methylphenyl)-5-(4-ethoxyphenyl)-1-benzoxepine

Uniqueness

3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both ethoxy and methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClO2/c1-3-27-20-14-12-19(13-15-20)25-23(26)16-22(18-10-8-17(2)9-11-18)21-6-4-5-7-24(21)28-25/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEPSDOOPLDBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
Reactant of Route 2
Reactant of Route 2
3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
Reactant of Route 3
Reactant of Route 3
3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
Reactant of Route 4
Reactant of Route 4
3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
Reactant of Route 5
3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine
Reactant of Route 6
Reactant of Route 6
3-chloro-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1-benzoxepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.